molecular formula C17H20ClNO B2880871 (1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide CAS No. 539808-13-4

(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2880871
CAS No.: 539808-13-4
M. Wt: 289.8
InChI Key: LXVYAEXVRPBIPG-UHFFFAOYSA-N
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Description

(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by a bicyclic structure with a chlorophenyl group

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, palladium catalysts, and various oxidizing and reducing agents. The reactions are typically carried out in solvents like ethanol at room temperature .

Major Products

The major products formed from these reactions include multifunctionalized cyclopent-3-ene-1-carboxamides and oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of soluble epoxide hydrolase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition can lead to various biological effects, including anti-inflammatory and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific chlorophenyl substitution and the presence of a methylidene group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-11-16(2,3)12-7-8-17(11,10-12)15(20)19-14-6-4-5-13(18)9-14/h4-6,9,12H,1,7-8,10H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYAEXVRPBIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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